2-Carbamoyl-4-methylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

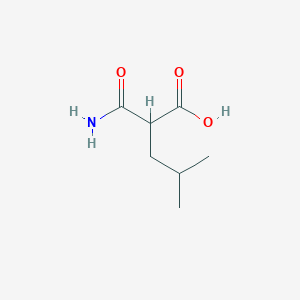

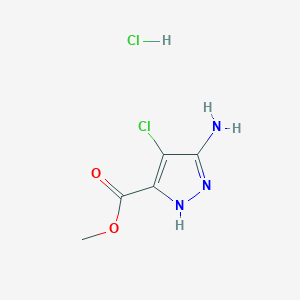

2-Carbamoyl-4-methylpentanoic acid is a chemical compound with the molecular formula C7H13NO3 . It is also known as 2-hydroxycarbamoyl-4-methylpentanoic acid . The compound contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of carbamates, such as this compound, can be achieved through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst for the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 hydroxylamine (aliphatic), and 2 hydroxyl groups .科学的研究の応用

Biological Activity and Crystal Structure

2-Carbamoyl-4-methylpentanoic acid, under a closely related compound {2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid}, showcases interest due to its biological activity. It is formed through an addition reaction between acrylamide and the amino acid isoleucine, demonstrating its potential for bioactivity. The crystal structure of this compound is characterized by a three-dimensional network constructed through intermolecular N—H⋯O and O—H⋯N hydrogen bonds, highlighting its complex molecular interactions (Nehls et al., 2013).

Acid-Base Properties in Catalysis

The acid-base properties of various oxides, including their catalytic investigation, provide insights into the applications of this compound derivatives in catalysis. The study demonstrates the utility of calorimetric and catalytic methods to investigate oxide systems, which can be applied to understand the behavior of compounds like this compound in similar settings (Cutrufello et al., 2002).

Analytical Applications in Wine and Beverages

A developed method for analyzing methylpentanoic acids, including this compound, in wine and alcoholic beverages shows the compound's relevance in analytical chemistry. This method uses solid-phase extraction and gas chromatography-negative chemical ionization mass spectrometry, providing a robust approach for detecting and quantifying such compounds in complex matrices (Gracia-Moreno et al., 2015).

Synthetic Chemistry and Friedel-Crafts Reactions

The compound's utility in synthetic chemistry, particularly in Friedel-Crafts reactions, is noted in the synthesis and intra- and intermolecular reactions of 2-Methyl-4-phenylpentanedioic anhydride. This illustrates the potential of this compound and its derivatives in facilitating complex organic synthesis and modifications (Natekar & Samant, 2010).

Pharmaceutical and Biological Studies

In pharmaceutical and biological contexts, the metabolism of carbapenems, which share structural similarities with this compound, has been extensively studied. Research into the acid hydrolysis products of meropenem and imipenem by electrospray ionization mass spectrometry provides insights into the stability and metabolic pathways of carbapenem antibiotics. This research can inform the development and optimization of drugs and therapeutic agents related to this compound (Sun et al., 2009).

作用機序

Target of Action

The primary target of 2-Carbamoyl-4-methylpentanoic acid is the Disintegrin and Metalloproteinase Domain-Containing Protein 28 (ADAM28) . ADAM28 is a member of the ADAM protein family, which is involved in cell-cell and cell-matrix interactions, including cell fusion, cell migration, and proteolysis .

Mode of Action

It is known to interact with its target, adam28, and potentially influence its function

Biochemical Pathways

It is known that the compound is involved in the hydrolysis of l-amino acids . It has a broad substrate specificity and is able to hydrolyze branched-chain and N-substituted L-amino acids, as well as D-amino acids .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It is known to catalyze the hydrolysis of l-amino acids . This enzymatic activity could potentially influence various cellular processes, including protein synthesis and degradation .

特性

IUPAC Name |

2-carbamoyl-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)3-5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZZCQOGMPLZFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)